Trifluoroacetylacetone
Overview
Description
Trifluoroacetylacetone is a chemical compound with various applications in synthesis and material science. Its unique properties are derived from the trifluoroacetyl group, enhancing its reactivity and stability in different chemical environments.
Synthesis Analysis
Trifluoroacetylacetone can be synthesized through a Claisen condensation reaction between ethyl trifluoroacetate and acetone. The optimal conditions involve equal molar ratios of reactants and sodium ethoxide as a catalyst at 30°C for 2 hours, achieving a yield of up to 33% (Han-Min Lei, 2005).
Molecular Structure Analysis
The molecular structure of trifluoroacetylacetone exhibits characteristics of internal rotations of the CF3 and CH3 groups. It exists primarily in an enolic Cs form. Studies using rotational spectrum analysis have determined barriers to internal rotation, providing insights into its internal dynamics (L. Favero et al., 2014).
Chemical Reactions and Properties
Trifluoroacetylacetone undergoes various reactions, including with amines to form trifluoromethylated pyridones and aminoenones. These reactions showcase its versatility as a substrate for synthesizing azaheterocycles and fluorinated analogs (V. V. Fedin et al., 2022). Additionally, UV-excited trifluoroacetylacetone participates in photoelimination reactions to produce fluorinated methylfuranones, highlighting its reactivity under light exposure (K. Muyskens et al., 2012).
Physical Properties Analysis
The physical properties of trifluoroacetylacetone have been studied through vibrational spectroscopy and density functional theory (DFT) calculations. These studies provide information on its vibrational modes, indicating the presence of stable cis-enol conformers and insights into its hydrogen bond strength and molecular stability (S. Tayyari et al., 2007).
Scientific Research Applications
4. Precursor to Heterocycles and Metal Chelates
- Summary of Application : Trifluoroacetylacetone is used as a precursor to heterocycles and metal chelates. It is prepared by condensation of esters of trifluoroacetic acid with acetone .
- Results : The use of Trifluoroacetylacetone has led to significant advancements in the synthesis of heterocycles and metal chelates .
5. Ligands for Metal Complexes
- Summary of Application : Trifluoroacetylacetone, along with other β-diketones, are commonly used as ligands for metal complexes in applications where relatively high stability and vapour pressure is required .
- Results : The use of Trifluoroacetylacetone as a ligand has led to significant advancements in the field of inorganic chemistry, particularly in the formation of stable metal complexes .
6. Catalyst in Chemical Transformations
- Summary of Application : Metal acetylacetonate complexes, including those formed with Trifluoroacetylacetone, are used as catalysts in chemical transformations such as oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides and trans-esterifications .
- Results : The use of Trifluoroacetylacetone in the formation of metal acetylacetonate complexes has led to significant advancements in various chemical transformations .
7. Precursor to Heterocycles and Metal Chelates
- Summary of Application : Trifluoroacetylacetone is used as a precursor to heterocycles, e.g. pyrazoles, and metal chelates . It is prepared by condensation of esters of trifluoroacetic acid with acetone .
- Results : The use of Trifluoroacetylacetone has led to significant advancements in the synthesis of heterocycles and metal chelates .
8. Dissociative Electron Attachment
- Summary of Application : Trifluoroacetylacetone, along with other β-diketones, are commonly used as ligands for metal complexes in applications where relatively high stability and vapour pressure is required . While fluorination of the native acetylacetone generally increases both stability and vapour pressure of the respective metal complexes it also alters the electronic structure, and thereby the susceptibility to bond cleavage by low energy electrons .
- Results : The use of Trifluoroacetylacetone as a ligand has led to significant advancements in the field of physical chemistry, particularly in the formation of stable metal complexes .
9. Catalyst in Chemical Transformations
- Summary of Application : Metal acetylacetonate complexes, including those formed with Trifluoroacetylacetone, are used as catalysts in chemical transformations such as oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides and trans-esterifications .
- Results : The use of Trifluoroacetylacetone in the formation of metal acetylacetonate complexes has led to significant advancements in various chemical transformations .
Safety And Hazards
- Hazard Statements : Trifluoroacetylacetone is classified as a warning substance. It poses risks related to flammability (H226), acute toxicity (H302, H312), skin irritation (H315), and eye irritation (H319). Precautions should be taken during handling and storage .
- Safety Measures : Follow safety guidelines, use appropriate protective equipment, and avoid ingestion, inhalation, or skin contact. In case of exposure, seek medical attention .
properties
IUPAC Name |
1,1,1-trifluoropentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXHPUAKLCCLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059896 | |
Record name | 1,1,1-Trifluoroacetylacetone | |
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Molecular Weight |
154.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,1,1-Trifluoro-2,4-pentanedione | |
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Product Name |
1,1,1-Trifluoro-2,4-pentanedione | |
CAS RN |
367-57-7 | |
Record name | 1,1,1-Trifluoro-2,4-pentanedione | |
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Record name | 1,1,1-Trifluoroacetylacetone | |
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Record name | Trifluoroacetylacetone | |
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Record name | 2,4-Pentanedione, 1,1,1-trifluoro- | |
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Record name | 1,1,1-Trifluoroacetylacetone | |
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Record name | 1,1,1-trifluoropentane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1,1,1-TRIFLUORO-2,4-PENTANEDIONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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